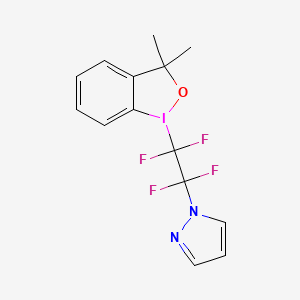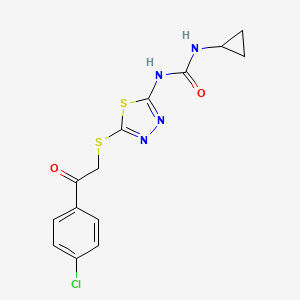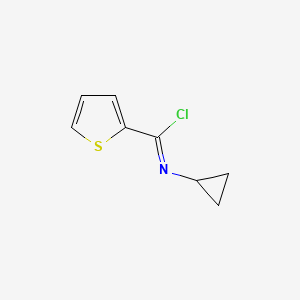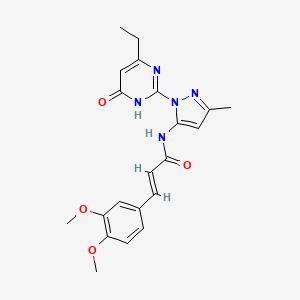![molecular formula C17H17N3O4 B2892966 Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034227-16-0](/img/structure/B2892966.png)
Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a chemical compound. It has a molecular weight of 259.3004 . The compound is also known by other names such as 2-Propen-1-one, 3- (1,3-benzodioxol-5-yl)-1- (1-piperidinyl)-, (2E)-; Piperidine, 1- [ (2E)-3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-; Piperidine, 1- [3- (1,3-benzodioxol-5-yl)-1-oxo-2-propenyl]-, (E)-; (E)-3- (3,4-Methylenedioxyphenyl)-2-propenoylpiperidide; 1- [ (E)-3,4- (Methylenedioxy)cinnamoyl]piperidine; 1- [ (E)-3- (1,3-Benzodioxol-5-yl)-2-propenoyl]piperidine; Ilepcimide; 3- (Methylenedioxyphenyl)-2-propenoyl piperidide .
Molecular Structure Analysis
The molecular structure of this compound is complex with multiple functional groups . It includes a benzodioxol group, a pyrazin group, and a piperidin group. The exact structure can be found in specialized chemical databases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.3004 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Wirkmechanismus
Target of Action
The primary targets of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone are currently unknown. This compound is structurally similar to other benzo[d][1,3]dioxole compounds, which have been found to interact with a variety of biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other benzo[d][1,3]dioxole compounds, which often bind to their targets and modulate their activity .
Biochemical Pathways
Given the structural similarity to other benzo[d][1,3]dioxole compounds, it may affect similar pathways, including those involved in cell signaling, metabolism, and gene expression
Result of Action
Based on the known activities of structurally similar compounds, it may have potential antimicrobial, antiviral, anti-inflammatory, and antitumor activities . .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its high specificity for B-Raf, which reduces the risk of off-target effects and toxicity. This compound has also been shown to induce apoptosis in cancer cells with B-Raf mutations, making it a promising candidate for cancer therapy. However, the synthesis of this compound is complex and requires multiple steps, which can limit its availability for lab experiments. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer therapy.
Zukünftige Richtungen
There are several future directions for the research and development of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone. One potential application is the combination of this compound with other targeted therapies, such as MEK inhibitors, to enhance the efficacy of cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer therapy. Finally, the development of new synthetic routes for this compound could increase its availability for lab experiments and clinical trials.
Conclusion:
This compound is a promising small molecule inhibitor that targets the protein kinase B-Raf and has potential therapeutic applications in cancer treatment. The synthesis of this compound is complex, but its high specificity for B-Raf reduces the risk of off-target effects and toxicity. Further research is needed to determine the optimal dosage and administration of this compound for cancer therapy and to develop new synthetic routes for increased availability.
Synthesemethoden
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves a multi-step process that starts with the reaction of 2-hydroxybenzaldehyde with pyrazine-2-carboxylic acid to form a benzodioxole intermediate. The intermediate is then reacted with 1-(piperidin-3-yloxy)propan-2-one to yield the final product. The yield of this compound is typically around 50%, and the purity can be increased through various purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in cancer treatment. B-Raf is a protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. Mutations in the B-Raf gene have been identified in various types of cancer, including melanoma, thyroid cancer, and colorectal cancer. This compound inhibits the activity of B-Raf and has been shown to induce apoptosis in cancer cells with B-Raf mutations.
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(12-3-4-14-15(8-12)23-11-22-14)20-7-1-2-13(10-20)24-16-9-18-5-6-19-16/h3-6,8-9,13H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXKVHGSCMYKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2892886.png)



![1-[3-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2892890.png)

![1-Spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylprop-2-en-1-one](/img/structure/B2892895.png)


![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-prop-2-enylacetamide](/img/structure/B2892899.png)


![ethyl N-[(2Z)-2-cyano-2-(1-ethoxyethylidene)acetyl]carbamate](/img/structure/B2892902.png)
![5-(2-Chlorophenyl)-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2892905.png)